Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives such as this one often serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These can include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a nitrophenyl group and an ethyl ester . The exact three-dimensional structure would require further analysis, such as X-ray crystallography, to determine.Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.30 . Further physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents : Nitroxides, including compounds similar to Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate, have potential as MRI contrast agents for tumor detection. For example, Polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) have been developed for targeted MRI/optical imaging of tumors (Huang et al., 2015).
Structural Analysis in Chemistry : Piperidine derivatives like Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate have been synthesized and characterized for their potential applications in chemistry. These compounds form complexes with various metals and their structures have been analyzed using spectroscopic techniques (Prakash et al., 2014).
Enantiomeric Resolution in Pharmaceutical Analysis : Research has been conducted on the resolution of enantiomers of compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which are structurally related to this compound. Such studies are important for the development of pharmaceuticals (Ali et al., 2016).
Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to this compound, have been synthesized and evaluated as promising anticancer agents (Rehman et al., 2018).
Carboxylesterase Inhibitors for Cancer Therapy : Studies on compounds like this compound have led to the development of specific inhibitors targeting carboxylesterases, enzymes involved in the activation of certain anticancer prodrugs (Yoon et al., 2004).
Mechanism of Action
Target of Action
It is known that piperidine compounds, which are structural components of this compound, are often involved in interactions with various biological targets .
Mode of Action
It is presumed that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It is known that piperidine compounds can influence various biochemical pathways .
Result of Action
It is known that piperidine compounds can have various effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)13-9-5-6-10-15(13)11-7-3-4-8-12(11)16(18)19/h3-4,7-8,13H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOAOEGQUCQARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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